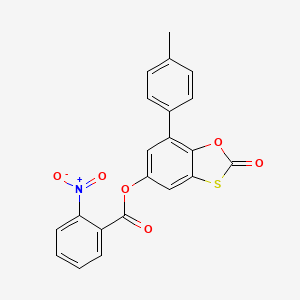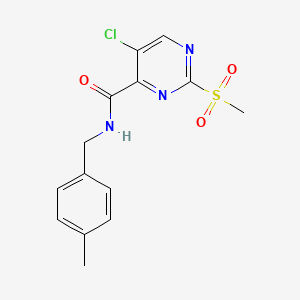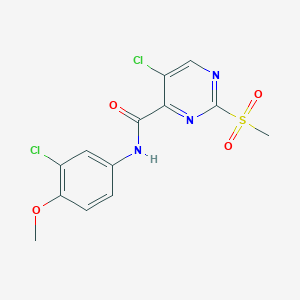![molecular formula C21H22N4O6S B11417805 3,6-Bis(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11417805.png)
3,6-Bis(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIS(3,4,5-TRIMETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that features a triazole-thiadiazole core with two trimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIS(3,4,5-TRIMETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the cyclization of 4-amino-5-(3,4,5-trimethoxybenzyl)-3-sulfydryl-1,2,4-triazole with carbon disulfide in the presence of potassium hydroxide . The resulting intermediate is then reacted with various substituted benzyl chlorides to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
BIS(3,4,5-TRIMETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the trimethoxyphenyl groups, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
Scientific Research Applications
BIS(3,4,5-TRIMETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Explored for its anti-cancer, anti-fungal, anti-bacterial, and anti-viral properties.
Mechanism of Action
The mechanism of action of BIS(3,4,5-TRIMETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with various molecular targets, including:
Tubulin: Inhibits tubulin polymerization, which is crucial for cell division.
Heat Shock Protein 90 (Hsp90): Inhibits this protein, affecting protein folding and stability.
Thioredoxin Reductase (TrxR): Inhibits this enzyme, impacting redox balance within cells.
Histone Lysine-Specific Demethylase 1 (HLSD1): Inhibits this enzyme, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and also targets tubulin.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase inhibitors with similar structural features.
Uniqueness
BIS(3,4,5-TRIMETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its dual trimethoxyphenyl groups and the triazole-thiadiazole core, which confer distinct biological activities and potential for diverse applications.
Properties
Molecular Formula |
C21H22N4O6S |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
3,6-bis(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C21H22N4O6S/c1-26-13-7-11(8-14(27-2)17(13)30-5)19-22-23-21-25(19)24-20(32-21)12-9-15(28-3)18(31-6)16(10-12)29-4/h7-10H,1-6H3 |
InChI Key |
OCCWMBOOOJNAPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2N=C(S3)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-5-[4-(3-methoxyphenyl)piperazin-1-yl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B11417724.png)


![N-{3-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide](/img/structure/B11417744.png)
![N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-4-methylbenzamide](/img/structure/B11417746.png)
![{3-[5-Chloro-4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-6-oxo-6H-pyridazin-1-yl]-adamantan-1-yl}-acetic acid](/img/structure/B11417751.png)
![N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B11417755.png)

![3-(4-chlorophenyl)-7-(3-ethoxy-4-propoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11417771.png)
![5-bromo-1-[3-(4-tert-butylphenoxy)propyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B11417773.png)



![2-(Adamantan-1-YL)-4-chloro-5-{[2-(morpholin-4-YL)ethyl]amino}-2,3-dihydropyridazin-3-one](/img/structure/B11417794.png)
